

# 2,3-Dichloroisobutyric acid chemical properties

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## Compound of Interest

Compound Name: 2,3-Dichloroisobutyric acid

Cat. No.: B081814

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An In-depth Technical Guide to the Chemical Properties of **2,3-Dichloroisobutyric Acid**

## Introduction

**2,3-Dichloroisobutyric acid**, also known as 2,3-dichloro-2-methylpropanoic acid, is a halogenated carboxylic acid. Its chemical structure, featuring a carboxylic acid functional group and chlorine atoms on the isobutyl backbone, makes it a subject of interest for researchers in organic synthesis and drug development. This document provides a comprehensive overview of its chemical and physical properties, spectral data, and general experimental protocols.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **2,3-Dichloroisobutyric acid** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>6</sub> Cl <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	156.99 g/mol	[2]
CAS Number	10411-52-6	[3]
Appearance	Liquid	[3]
IUPAC Name	2,3-dichloro-2-methylpropanoic acid	
Synonyms	2,3-Dichloroisobutyrate, α,β-Dichloroisobutyric acid	[3]
InChI	InChI=1S/C4H6Cl2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8)	[3][4]
InChIKey	LRGIIZXVSULULZ-UHFFFAOYSA-N	[3][4]
SMILES	C(O)(=O)C(Cl)(C)CCl	[4]

## Spectral Data

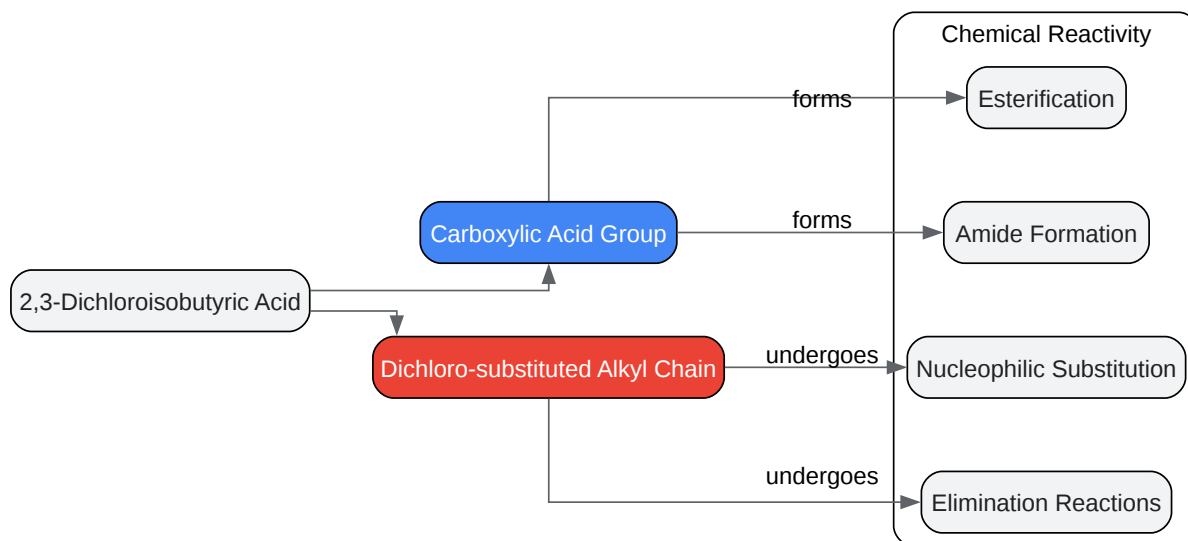
Spectroscopic data is essential for the structural elucidation and purity assessment of **2,3-Dichloroisobutyric acid**. While detailed spectra are not provided here, the availability of various spectral data has been reported.[2][4]

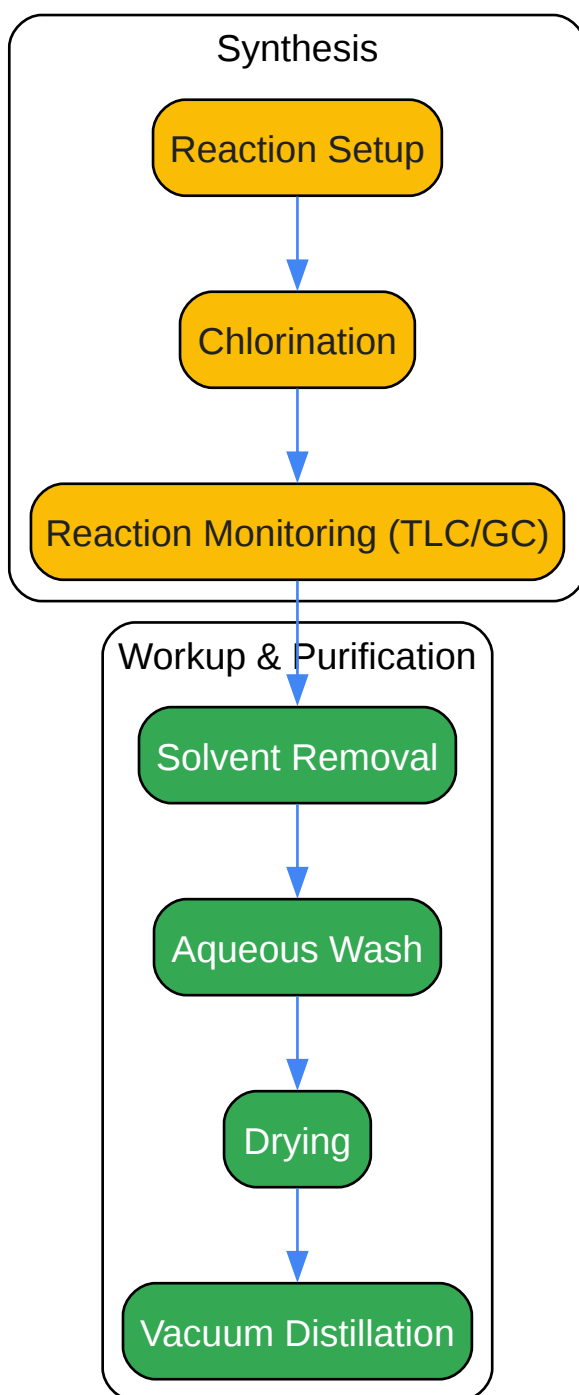
Spectroscopy Type	Expected Characteristics
$^1\text{H}$ NMR	The proton NMR spectrum is expected to show signals for the methyl protons and the methylene protons. The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-12 ppm). <sup>[5]</sup> The chemical shifts of the aliphatic protons would be influenced by the adjacent chlorine atoms.
$^{13}\text{C}$ NMR	The carbon NMR spectrum would display distinct signals for the carboxylic carbon, the quaternary carbon bonded to a chlorine, the methylene carbon, and the methyl carbon. <sup>[2][4]</sup> The nitrile carbon absorbs in the 115–120 ppm region which not as far downfield as a typical carbonyl carbon (180-220 ppm). <sup>[5]</sup>
IR Spectroscopy	The infrared spectrum is characterized by a very broad O-H stretching absorption from the carboxylic acid dimer (2500-3300 $\text{cm}^{-1}$ ) and a strong C=O (carbonyl) stretching absorption around 1710 $\text{cm}^{-1}$ . <sup>[5]</sup>
Mass Spectrometry	The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of COOH, Cl, and HCl. <sup>[2][4]</sup>

## Chemical Reactivity and Potential Signaling Pathways

The reactivity of **2,3-Dichloroisobutyric acid** is governed by its carboxylic acid group and the two chlorine substituents. Like typical carboxylic acids, it can undergo reactions to form esters, amides, acid chlorides, and anhydrides.<sup>[6]</sup> The presence of chlorine atoms on the aliphatic chain can influence the acidity of the carboxylic proton and provide sites for nucleophilic substitution or elimination reactions, depending on the reaction conditions.

Currently, there is no specific information available in the cited literature regarding the interaction of **2,3-Dichloroisobutyric acid** with biological signaling pathways. Research in this area would be necessary to determine its potential pharmacological effects.





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